5-(4-Butyl-1-piperazinylmethyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone
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Overview
Description
5-(4-Butyl-1-piperazinylmethyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone is a synthetic organic compound that belongs to the class of oxazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butyl-1-piperazinylmethyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone typically involves multiple steps, including the formation of the oxazolidinone ring and the introduction of the piperazinylmethyl and nitrofurfurylidene groups. Common reagents and conditions used in these reactions include:
Formation of Oxazolidinone Ring: This step often involves the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of Piperazinylmethyl Group: This can be achieved through nucleophilic substitution reactions using piperazine derivatives.
Introduction of Nitrofurfurylidene Group: This step may involve the condensation of a nitrofuran derivative with an amine or aldehyde.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(4-Butyl-1-piperazinylmethyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The oxazolidinone ring can be opened under reductive conditions.
Substitution: The piperazinylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the piperazinylmethyl group could yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential antimicrobial or anticancer agent.
Medicine: As a candidate for drug development, particularly for its potential activity against resistant bacterial strains.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-Butyl-1-piperazinylmethyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone likely involves interaction with specific molecular targets, such as enzymes or receptors. The nitrofurfurylidene group may contribute to its biological activity by generating reactive intermediates that can damage cellular components. The piperazinylmethyl group may enhance its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with antimicrobial activity.
Tedizolid: A more potent derivative of linezolid.
Furazolidone: A nitrofuran derivative with antimicrobial properties.
Uniqueness
5-(4-Butyl-1-piperazinylmethyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone is unique due to its combination of the oxazolidinone ring, piperazinylmethyl group, and nitrofurfurylidene group
Properties
CAS No. |
95022-68-7 |
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Molecular Formula |
C17H25N5O5 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
5-[(4-butylpiperazin-1-yl)methyl]-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H25N5O5/c1-2-3-6-19-7-9-20(10-8-19)12-15-13-21(17(23)27-15)18-11-14-4-5-16(26-14)22(24)25/h4-5,11,15H,2-3,6-10,12-13H2,1H3/b18-11+ |
InChI Key |
IUZPTAUNRJJBPR-WOJGMQOQSA-N |
Isomeric SMILES |
CCCCN1CCN(CC1)CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
CCCCN1CCN(CC1)CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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